tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate
Description
This compound is a bicyclic structure featuring a 7-azabicyclo[4.1.0]hept-1-ene core. Key substituents include:
- tert-butyl carboxylate at position 7, providing steric bulk and stability.
- Benzyloxycarbonyl (Cbz)-protected amino group at position 5, enabling selective deprotection for further functionalization.
- Cyano group at position 3, enhancing electrophilicity and reactivity in cross-coupling reactions. The stereochemistry (5S,6R) influences its conformational rigidity and interactions in biological or synthetic applications. This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for targeted molecular recognition .
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
tert-butyl (5S,6R)-3-cyano-5-(phenylmethoxycarbonylamino)-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,3)27-19(25)23-16-10-14(11-21)9-15(17(16)23)22-18(24)26-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,22,24)/t14?,15-,17+,23?/m0/s1 |
InChI Key |
RIADVTNOHANTFP-ZSZHCTCHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C1=CC(C[C@@H]2NC(=O)OCC3=CC=CC=C3)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1=CC(CC2NC(=O)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[41The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyano group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the cyano group to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions, leading to the formation of different derivatives.
Scientific Research Applications
tert-Butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Frameworks
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Replaces the 7-aza bridgehead nitrogen with a 7-oxa (oxygen) atom.
- Impact: Reduced basicity and altered hydrogen-bonding capacity compared to the nitrogen-containing target compound. The molecular formula (C10H17NO3) and lower molecular weight (199.25 g/mol) reflect simpler substitution .
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure: Features a 2-azabicyclo[2.2.1]heptene system, a norbornene-like scaffold.
- Impact: The smaller bicyclic system (2.2.1 vs. The 3-oxo group introduces polarity, differing from the cyano group in the target compound .
tert-butyl (1R,2S,5S)-2-carbamoyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : A 3-azabicyclo[3.1.0]hexane core with dimethyl substituents.
- Impact: The compact 3.1.0 ring system reduces steric hindrance but limits functional group diversity compared to the target compound’s Cbz and cyano groups .
Functional Group Variations
Biological Activity
tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate, with the CAS number 927395-61-7, is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 369.4 g/mol
- Structure : The compound features a bicyclic structure with a tert-butyl group and a benzyloxycarbonyl-protected amino group, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Bicyclic Framework : The azabicyclo structure may interact with various biological targets, including enzymes and receptors.
- Benzyloxycarbonyl Group : This protective group can be selectively removed under mild conditions, allowing the free amino group to engage in further biochemical interactions.
- Cyano Group : The presence of the cyano group enhances the compound's reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF7 | 10 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Assays : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
